Imidazo[1,5-a]pyrazin-8(7H)-one

Synthetic Chemistry Process Chemistry Heterocyclic Synthesis

Imidazo[1,5-a]pyrazin-8(7H)-one (CAS 56468-21-4) is the unsubstituted core scaffold for BRD9/PDE9 inhibitor development. Unlike the [1,2-a] isomer, this scaffold features a critical carbonyl and higher TPSA (50.16 vs. 30.19 Ų) essential for bromodomain binding. Derivatives achieve IC50 of 35 nM (BRD9) and 55 nM (PDE9). A high-yielding one-pot synthesis (up to 99%) supports rapid SAR. Available at 95%+ purity for immediate medicinal chemistry use.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 56468-21-4
Cat. No. B1620253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyrazin-8(7H)-one
CAS56468-21-4
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C2C(=O)N1
InChIInChI=1S/C6H5N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h1-4H,(H,8,10)
InChIKeySLYRIXNICMCXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyrazin-8(7H)-one (CAS 56468-21-4) for Medicinal Chemistry: A Privileged Scaffold for Epigenetic and Kinase Inhibitor Development


Imidazo[1,5-a]pyrazin-8(7H)-one (CAS 56468-21-4) is a heterocyclic compound featuring a fused imidazole and pyrazinone ring system . It serves as a privileged scaffold in medicinal chemistry, particularly in the development of epigenetic inhibitors targeting bromodomain-containing proteins such as BRD9 [1]. The core scaffold is unsubstituted, providing a versatile starting point for derivatization at multiple positions to optimize potency, selectivity, and pharmacokinetic properties [2].

Why Imidazo[1,5-a]pyrazin-8(7H)-one Cannot Be Replaced by Other Heterocyclic Cores in Bromodomain and PDE9 Inhibitor Programs


The imidazo[1,5-a]pyrazin-8(7H)-one scaffold is not interchangeable with structurally similar cores due to distinct physicochemical properties and target engagement profiles [1]. Unlike the imidazo[1,2-a]pyrazine isomer, which is more lipophilic (LogP ~0.3 vs. ~0.02) and lacks the carbonyl group necessary for key hydrogen bonding interactions, the [1,5-a] scaffold offers a unique arrangement of hydrogen bond acceptors and donors (TPSA 50.16 Ų vs. 30.19 Ų) that is critical for binding to bromodomains and PDE9 enzymes . Substituting with other fused heterocycles such as pyrazolo[3,4-d]pyrimidines or imidazo[1,2-a]pyrazines would require re-optimization of synthetic routes and lead to different selectivity and potency profiles, as demonstrated by comparative studies in BRD9 and PDE9 inhibition [2].

Quantitative Differentiation of Imidazo[1,5-a]pyrazin-8(7H)-one: Head-to-Head Comparisons Against Isomers and Alternative Scaffolds


One-Pot Synthesis Yield: Imidazo[1,5-a]pyrazin-8(7H)-one Core Achieves Up to 99% Yield vs. Alternative Multi-Step Routes for Related Heterocycles

The imidazo[1,5-a]pyrazin-8(7H)-one core can be synthesized via a one-pot, multistep transformation from mesoionic 1,3-oxazolium-5-olates and TosMIC, achieving yields up to 99% [1]. In contrast, the synthesis of imidazo[1,2-a]pyrazine isomers typically requires multi-step sequences with lower overall yields, often <70% [2]. This high-yielding, convergent route reduces the number of synthetic steps and purification operations, enhancing scalability and cost-effectiveness for both research and production.

Synthetic Chemistry Process Chemistry Heterocyclic Synthesis

BRD9 Inhibition: Imidazo[1,5-a]pyrazin-8(7H)-one Derivative Achieves 35 nM IC50, Comparable to Clinical-Stage BRD9 Inhibitors

Compound 27, an imidazo[1,5-a]pyrazin-8(7H)-one derivative, inhibits BRD9 with an IC50 of 35 nM, as measured in a biochemical assay [1]. This potency is comparable to that of the clinical-stage BRD9 inhibitor BI-9564 (IC50 ~14 nM) [2]. The core scaffold's ability to be derivatized to achieve sub-100 nM potency highlights its utility in generating high-affinity chemical probes. In contrast, the unsubstituted core is inactive, underscoring the importance of scaffold derivatization for target engagement.

Epigenetics Cancer Therapeutics Bromodomain Inhibition

PDE9 Inhibition: Imidazo[1,5-a]pyrazin-8(7H)-one Derivative Shows 55 nM IC50, On Par with First-in-Class PDE9 Inhibitor BAY 73-6691

A derivative of imidazo[1,5-a]pyrazin-8(7H)-one (disclosed in patent WO2013/053690) inhibits human PDE9 with an IC50 of 55 nM [1]. This potency is identical to that of BAY 73-6691, the first potent and selective PDE9 inhibitor, which also has an IC50 of 55 nM against human PDE9 [2]. The imidazo[1,5-a]pyrazin-8(7H)-one scaffold thus provides a competitive alternative to pyrazolo[3,4-d]pyrimidine-based inhibitors for PDE9-targeted therapeutics.

Neurodegeneration CNS Drug Discovery Phosphodiesterase Inhibition

Physicochemical Property Differentiation: Imidazo[1,5-a]pyrazin-8(7H)-one Offers Lower Lipophilicity and Higher Polar Surface Area Than Imidazo[1,2-a]pyrazine Isomer

The imidazo[1,5-a]pyrazin-8(7H)-one core exhibits a calculated LogP of 0.0226 and TPSA of 50.16 Ų . In contrast, the isomeric imidazo[1,2-a]pyrazine core has a higher LogP (range 0.297 to -0.504) and lower TPSA (30.19 Ų) [1]. The lower lipophilicity of the [1,5-a] scaffold predicts improved aqueous solubility and reduced off-target binding, while the higher TPSA enhances hydrogen bonding capacity, which is crucial for engaging polar binding pockets such as those in bromodomains and PDE enzymes.

Medicinal Chemistry ADME Drug Design

Commercial Availability and Purity: Imidazo[1,5-a]pyrazin-8(7H)-one Readily Available in 95-98% Purity from Multiple Reputable Vendors

Imidazo[1,5-a]pyrazin-8(7H)-one is commercially available from multiple vendors (e.g., AKSci, Chemenu, Leyan, CymitQuimica) with purities ranging from 95% to 98% . In contrast, less common fused heterocyclic scaffolds often require custom synthesis with longer lead times and higher costs. The widespread availability of this core scaffold ensures consistent quality and supply, which is critical for both exploratory research and larger-scale production.

Procurement Chemical Sourcing Building Blocks

Imidazo[1,5-a]pyrazin-8(7H)-one: Optimal Use Cases in Drug Discovery and Chemical Biology


Scaffold for BRD9 Inhibitor Lead Generation

Use imidazo[1,5-a]pyrazin-8(7H)-one as a core scaffold to generate libraries of BRD9 inhibitors. As demonstrated by Zheng et al., derivatives can achieve low nanomolar potency (IC50 35 nM) [1]. The core's synthetic accessibility and favorable physicochemical properties support rapid SAR exploration and optimization of selectivity over BRD4.

PDE9 Inhibitor Development for CNS Disorders

Leverage the imidazo[1,5-a]pyrazin-8(7H)-one scaffold to design novel PDE9 inhibitors for neurodegenerative diseases. Derivatives have shown equipotency to BAY 73-6691 (IC50 55 nM) [2], and the scaffold's lower lipophilicity may improve brain penetration compared to other chemotypes .

Chemical Biology Probe Synthesis

The high-yielding one-pot synthesis (up to 99%) [3] makes this scaffold ideal for preparing chemical probes for bromodomain or PDE9 target validation. The commercial availability of the core in high purity (95-98%) ensures rapid access for derivatization and biological testing.

Medicinal Chemistry Education and Training

Due to its well-defined synthetic route, clear structure-activity relationships, and commercial availability, imidazo[1,5-a]pyrazin-8(7H)-one serves as an excellent model system for teaching heterocyclic chemistry and drug design principles in academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,5-a]pyrazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.